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The ADP-Glo Kinase Assay is a luminescent, homogeneous method ideal for high-throughput screening. It

measures kinase activity by quantifying ADP produced during an enzymatic reaction [1] [2] [3].

The assay procedure involves two key steps after the initial kinase reaction:

Step 1: The ADP-Glo Reagent is added to terminate the kinase reaction and deplete any remaining
ATP.

Step 2: The Kinase Detection Reagent is added to convert the ADP to ATP. This newly synthesized
ATP is then measured using a luciferase/luciferin reaction, producing a luminescent signal directly

proportional to the ADP concentration and, thus, the kinase activity [1] [2] [4].

This assay is versatile and can be applied to protein kinases, lipid kinases, and other ADP-generating

enzymes like ATP-citrate lyase (ACLY) [2] [3].

Profile of NDI-091143

NDI-091143 is a potent, high-affinity human ATP-citrate lyase (ACLY) inhibitor. It functions allosterically

by stabilizing large conformational changes in the citrate domain, which indirectly blocks citrate binding and

recognition [5].

The table below summarizes its key inhibitory parameters:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s8372336?utm_src=pdf-body
https://www.smolecule.com/products/s8372336?utm_src=pdf-interest
https://www.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.promega.com/products/cell-signaling/kinase-assays-and-kinase-biology/adp-glo-kinase-assay/
https://pubmed.ncbi.nlm.nih.gov/20105026/
https://www.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.promega.com/products/cell-signaling/kinase-assays-and-kinase-biology/adp-glo-kinase-assay/
https://www.bmglabtech.com/en/application-notes/promegas-adp-glo-kinase-assay/
https://www.promega.com/products/cell-signaling/kinase-assays-and-kinase-biology/adp-glo-kinase-assay/
https://pubmed.ncbi.nlm.nih.gov/20105026/
https://www.smolecule.com/products/s8372336?utm_src=pdf-body
https://www.smolecule.com/products/s8372336?utm_src=pdf-body
https://www.medchemexpress.com/ndi-091143.html?srsltid=AfmBOoq8YBs-fSqLapoU6HVDIlMysVCIQix8G4w8YPPCZVQ3s71w1mXc
https://www.smolecule.com/products/s8372336?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter Value Assay Type

IC₅₀ 2.1 nM ADP-Glo Assay [5]

Kᵢ 7.0 nM [5]

K 2.2 nM [5]

Detailed Protocol for ACLY Inhibition Assay Using ADP-
Glo

This protocol synthesizes the standard ADP-Glo method with specific conditions validated for screening

ACLY inhibitors, including NDI-091143 [1] [6].

Workflow Overview

The following diagram illustrates the entire experimental workflow, from reagent preparation to data

analysis:
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Kinase Reaction Steps

Reagent and Plate Preparation

ACLY Kinase Reaction

ADP-Glo Reagent Addition

Pre-incubate ACLY with
inhibitor (e.g., NDI-091143)

Optimized Buffer:
40 mM Tris, 8 mM MgCl₂,

4 mM DTT, 0.01% Brij35, pH 8.0

Kinase Detection Reagent Addition Terminates reaction &
Depletes unused ATP

Luminescence Measurement Converts ADP to ATP &
Measures via Luciferase Reaction

Initiate reaction with
substrates (ATP, Citrate, CoA)

Incubate at 37°C

Click to download full resolution via product page

Materials

Recombinant Human ACLY: Purified as described in literature [6].
ADP-Glo Kinase Assay Kit (Promega): Contains ADP-Glo Reagent and Kinase Detection Reagent

[1] [2].
NDI-091143: Prepare a 10 mM stock solution in DMSO. Serially dilute in DMSO for dose-response

studies [5] [6].
Substrates: ATP, Citric Acid, and Coenzyme A (CoA).

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 8 mM MgCl₂, 4 mM DTT, 0.01% (w/v) Polyoxyethylene lauryl
ether (Brij35) [6].

Equipment: A white multiwell plate (e.g., 384-well), a thermostatic incubator, and a luminometer.
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Step-by-Step Procedure

Kinase Reaction Setup

In a white 384-well plate, add ACLY enzyme (e.g., 25 μL final reaction volume).

Add the test compound (NDI-091143) or vehicle control (DMSO). It is common to pre-incubate
the enzyme with the inhibitor for 15-30 minutes.

Initiate the kinase reaction by adding a mixture of ATP, citrate, and CoA to final concentrations
of 300 μM ATP, 300 μM CoA, and 2 mM citrate [6]. Other studies have also used 150 μM CoA

and 400 μM citrate successfully [6].
Seal the plate and incubate at 37°C for 1 hour to allow the reaction to proceed.

ATP Depletion (Step 1)

After the incubation, add an equal volume of ADP-Glo Reagent (e.g., 25 μL) to each well.
Mix thoroughly and incubate at room temperature for 40 minutes. This step terminates the

kinase reaction and depletes any remaining ATP [1] [7].

ADP Detection (Step 2)

Add a volume of Kinase Detection Reagent equal to the sum of the first two steps (e.g.,

50 μL if the initial reaction and ADP-Glo volumes were both 25 μL) [7].
Mix thoroughly and incubate at room temperature for 30-60 minutes. The signal is typically

very stable after this period [4].
Measure the luminescent signal using a luminometer with an integration time of 500-1000 ms

[7] [4].

Data Analysis

Normalization: Normalize the luminescence values from inhibitor-treated wells to the controls (100%

activity = DMSO vehicle control; 0% activity = no enzyme control).
IC₅₀ Calculation: Fit the normalized dose-response data to a four-parameter logistic model (e.g.,

log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to
determine the IC₅₀ value.

Key Experimental Parameters and Optimization
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The table below consolidates crucial parameters for setting up the ACLY assay, highlighting optimized

conditions from recent studies.

Parameter
Reported / Optimized
Condition

Notes / Rationale

Assay Buffer 40 mM Tris, 8 mM MgCl₂,
4 mM DTT, 0.01% Brij35,

pH 8.0

Optimized for sensitivity and linearity; superior to
HEPES buffer for ACLY [6].

ATP
Concentration

300 μM Reflects a balance between physiological relevance

and assay performance [6]. The ADP-Glo assay can
accommodate up to 1 mM ATP [2].

CoA
Concentration

150 - 300 μM A critical substrate for the ACLY reaction [6].

Citrate
Concentration

400 μM - 2 mM Varies between protocols; 2 mM is commonly used
[6].

Reaction
Temperature

37°C Standard physiological temperature [6].

Reaction Time 60 minutes Ensures the reaction is within the linear range for ADP
production [6].

DMSO Tolerance Up to 1% (v/v) Standard for biochemical assays; ensure consistent
concentration across all wells [6].

Signal Stability > 40 minutes The luminescent signal is highly stable, allowing for
batch processing of plates [2] [4].

Application Notes for Researchers

Universal and Flexible Platform: The ADP-Glo assay is not limited to kinases. Its principle of
detecting ADP makes it suitable for virtually any ADP-generating enzyme, including ATP-citrate lyase

and ATPases [2] [3]. This allows for consistent methodology across different enzyme targets.
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High-Throughput Suitability: The homogeneous "add-and-read" format, combined with high Z′-

factors (routinely >0.7), minimal interference from compound libraries, and stable signals, makes this
assay ideal for primary high-throughput screening and secondary kinase selectivity profiling [2] [3].

Critical Optimization Steps: When adapting this assay for a new enzyme like ACLY, systematically
optimize the buffer composition, divalent cation concentration (Mg²⁺ or Mn²⁺), and substrate

concentrations. As demonstrated in the literature, this step is crucial for achieving a robust and
sensitive assay [6].

Handling NDI-091143: NDI-091143 has high potency (low nanomolar IC₅₀). Use fresh serial dilutions
in DMSO for accurate dosing and include appropriate DMSO controls. Its allosteric mechanism

should be considered when interpreting kinetic data [5].

Quality Control and Validation

Linearity and Dynamic Range: Perform an ATP-to-ADP conversion curve to ensure the luminescent

signal is linearly correlated with ADP concentration under your specific assay conditions [1] [4].
Controls: Always include a positive control (a known inhibitor like BMS-303141) and a no-enzyme
control (for background signal) in every experiment to validate assay performance [6] [8].
Signal-to-Background: This assay typically delivers a high signal-to-background ratio, which is

essential for reliably detecting weak inhibitors and obtaining high-quality dose-response curves [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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